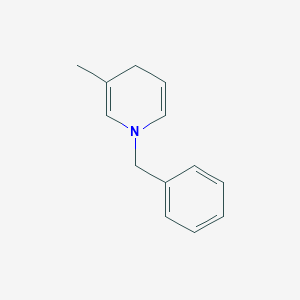
1-Benzyl-3-methyl-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-1,4-dihydropyridine is a derivative of the 1,4-dihydropyridine class of compounds This class is known for its diverse pharmaceutical applications, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4-dihydropyridine can be synthesized through various methods, including the Hantzsch pyridine synthesis. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component one-pot reactions, which are efficient and yield high-purity products. Green synthetic methodologies are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: Converts the dihydropyridine ring to a pyridine ring.
Reduction: Can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Benzyl-3-methyl-1,4-dihydropyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The primary mechanism of action for 1-Benzyl-3-methyl-1,4-dihydropyridine involves the inhibition of voltage-gated L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents .
Comparison with Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Used for its vasodilatory properties.
Uniqueness: 1-Benzyl-3-methyl-1,4-dihydropyridine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its benzyl and methyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects .
Properties
CAS No. |
154471-94-0 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-benzyl-3-methyl-4H-pyridine |
InChI |
InChI=1S/C13H15N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-5,7-10H,6,11H2,1H3 |
InChI Key |
HBBQNURMOUTLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

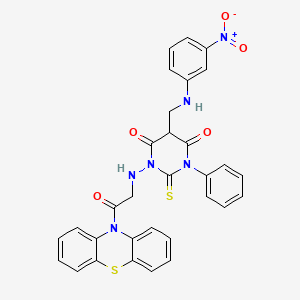

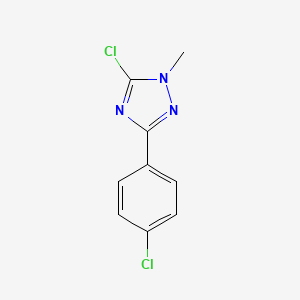

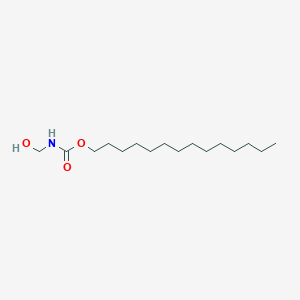

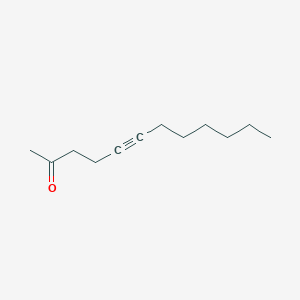
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
